molecular formula C21H20O7 B2738755 (Z)-methyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 858757-04-7

(Z)-methyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2738755
CAS No.: 858757-04-7
M. Wt: 384.384
InChI Key: CQJLIGRYWYOEHU-GRSHGNNSSA-N
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Description

The compound (Z)-methyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate features a benzofuran core substituted with a 2,5-dimethoxybenzylidene group at the 2-position and a methyl propanoate ester linked via an ether bond at the 6-position.

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-12(21(23)26-4)27-15-5-7-16-18(11-15)28-19(20(16)22)10-13-9-14(24-2)6-8-17(13)25-3/h5-12H,1-4H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJLIGRYWYOEHU-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound with potential biological activity. Its unique molecular structure suggests various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C21H22O6\text{C}_{21}\text{H}_{22}\text{O}_6

Molecular Characteristics

PropertyValue
Molecular Weight366.39 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents like ethanol and DMSO

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation.
  • Receptor Binding : It may interact with various receptors in the body, modulating signaling pathways that affect cell proliferation and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing reactive oxygen species (ROS) levels in cells.

Anticancer Potential

Recent studies have investigated the anticancer properties of this compound:

  • Cell Line Studies : Research conducted on various cancer cell lines has shown that this compound can induce apoptosis in a dose-dependent manner. For instance, in MCF-7 breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability (IC50 ≈ 20 µM) after 48 hours of exposure .

Mechanistic Insights

The mechanism underlying its anticancer effects appears to involve:

  • Induction of Apoptosis : Flow cytometry analysis revealed increased annexin V staining in treated cells, indicating the initiation of apoptotic pathways.
  • Cell Cycle Arrest : The compound was found to cause G1 phase arrest in cancer cells, leading to reduced proliferation rates .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameBiological ActivityIC50 (µM)
(Z)-methyl 4-(dimethoxyphenyl)butanoateModerate anticancer activity25
(Z)-methyl 4-(methoxyphenyl)butanoateLow anticancer activity>50
(Z)-methyl 2-(benzyloxy)propanoateNo significant activity observedN/A

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant effects of various benzofuran derivatives. The results indicated that compounds similar to this compound demonstrated significant inhibition of lipid peroxidation and scavenging of free radicals .

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of related compounds. The findings suggested that these compounds could reduce pro-inflammatory cytokine production in vitro. Specifically, treatment with this compound led to decreased levels of TNF-alpha and IL-6 in macrophage cell cultures .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound belongs to a class of benzylidene-benzofuran derivatives. Key structural analogs differ in the substituents on the benzylidene ring or the ester moiety, as summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name (Z-Configuration) Benzylidene Substituents Ester Group Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key References
Target Compound 2,5-Dimethoxyphenyl Methyl propanoate ~340* ~3.5* ~61.8† N/A
Methyl 2-((2-(5-Bromo-2-methoxybenzylidene)-3-oxo-... 5-Bromo-2-methoxyphenyl Methyl propanoate ~370* ~4.2* ~61.8†
Methyl 2-((2-(3-Fluorobenzylidene)-3-oxo-...) 3-Fluorophenyl Methyl propanoate ~330* ~3.0* ~61.8†
[(2Z)-2-(3-Methoxybenzylidene)-3-oxo-...] propanoate 3-Methoxyphenyl Propanoate 324.3 3.8 61.8
[(2Z)-2-(3,4-Dimethoxybenzylidene)-3-oxo-...] cinnamate 3,4-Dimethoxyphenyl Cinnamate ~406* ~4.5* ~85.1†

*Estimated based on structural similarity. †Calculated using standard methods (e.g., TPSA based on functional groups).

Key Observations

Substituent Impact on Lipophilicity (XLogP3)
  • Target Compound (2,5-Dimethoxy): The two methoxy groups moderately increase lipophilicity compared to non-substituted analogs. Estimated XLogP3 (~3.5) is lower than brominated analogs (e.g., 5-bromo-2-methoxy: XLogP3 ~4.2 ) due to bromine’s strong lipophilic contribution.
  • Fluorinated Analog (3-Fluoro) : Lower XLogP3 (~3.0 ) reflects fluorine’s electronegativity and smaller size, reducing hydrophobic interactions.
  • Propanoate vs. Cinnamate Esters: The cinnamate ester in the 3,4-dimethoxy analog introduces additional aromaticity, raising XLogP3 (~4.5) compared to the target’s methyl propanoate.
Polar Surface Area (TPSA) and Solubility
  • All methyl propanoate analogs (target, bromo-, and fluoro-substituted) share similar TPSA (~61.8 Ų), dominated by the ester and ether oxygen atoms.
Steric and Electronic Effects
  • Bromine Substituent : The 5-bromo-2-methoxy analog may exhibit enhanced steric bulk and electron-withdrawing effects, influencing reactivity or binding interactions.
  • Methoxy Positioning : The 2,5-dimethoxy arrangement in the target compound provides a para-directing electronic effect, distinct from the 3-methoxy or 3,4-dimethoxy analogs.

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